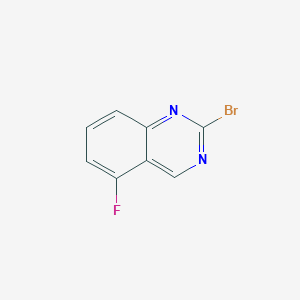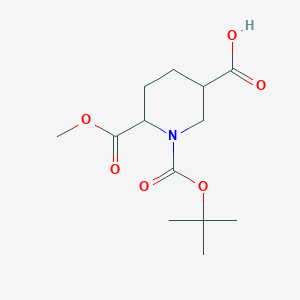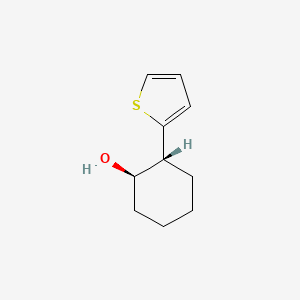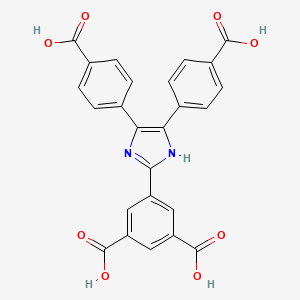
Histamine, 5-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Histamine, 5-bromo- is a brominated derivative of histamine, a biogenic amine involved in various physiological processes. The chemical formula for Histamine, 5-bromo- is C5H8BrN3, and it is known for its role in modulating immune responses, acting as a neurotransmitter, and influencing gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Histamine, 5-bromo- can be synthesized through the bromination of histamine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as chloroform or carbon tetrachloride, under reflux conditions .
Industrial Production Methods: Industrial production of Histamine, 5-bromo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Histamine, 5-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted histamine derivatives with various functional groups.
- Oxidized or reduced forms of Histamine, 5-bromo-.
Scientific Research Applications
Histamine, 5-bromo- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in modulating immune responses and as a neurotransmitter.
Medicine: Investigated for potential therapeutic applications in treating allergic reactions and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and as a reagent in chemical synthesis
Mechanism of Action
Histamine, 5-bromo- exerts its effects by interacting with histamine receptors, particularly H1 and H2 receptors. These interactions lead to various physiological responses, including vasodilation, increased capillary permeability, and stimulation of gastric acid secretion. The compound’s brominated structure may enhance its binding affinity and specificity for these receptors .
Comparison with Similar Compounds
Histamine: The parent compound, involved in numerous physiological processes.
5-Chlorohistamine: Another halogenated derivative with similar properties.
5-Iodohistamine: An iodinated analogue with distinct chemical behavior.
Uniqueness: Histamine, 5-bromo- is unique due to its bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can enhance the compound’s stability and binding affinity compared to other halogenated derivatives .
Properties
Molecular Formula |
C5H8BrN3 |
|---|---|
Molecular Weight |
190.04 g/mol |
IUPAC Name |
2-(4-bromo-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H8BrN3/c6-5-4(1-2-7)8-3-9-5/h3H,1-2,7H2,(H,8,9) |
InChI Key |
IDMAMVSNTMUBNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)CCN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12960234.png)








![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12960317.png)

